molecular formula C7H13N3O4 B12326622 (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid

(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid

Cat. No.: B12326622
M. Wt: 203.20 g/mol
InChI Key: UGVQELHRNUDMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Configuration and Stereochemical Features

The molecular architecture of (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid is defined by its linear tripeptide-like backbone, terminating in a carboxylic acid group. The SMILES notation $$ \text{O=C(O)CNC(C@@HC)=O} $$ explicitly denotes the (S)-configuration at the central α-carbon of the alanine residue, a critical stereochemical feature that dictates its three-dimensional arrangement. The molecule contains two amide bonds (–NH–CO–) and one secondary amide linkage, creating a planar geometry that facilitates hydrogen bonding.

Key stereochemical elements include:

  • Chiral Center : The central alanine’s α-carbon adopts an (S)-configuration, as indicated by the $$ \text{[C@@H]} $$ descriptor in the SMILES string. This configuration ensures spatial orientation of the methyl group away from the peptide backbone, minimizing steric hindrance.
  • Backbone Rigidity : The trans configuration of the amide bonds, inferred from the absence of cis-isomerism in related tripeptides, enforces a planar geometry that restricts rotational freedom around the C–N bonds.
  • Terminal Flexibility : The C-terminal acetic acid group introduces rotational freedom at the terminal methylene (–CH$$_2$$–) group, allowing adaptive hydrogen bonding with solvents or biomolecules.

A comparative analysis of bond lengths and angles, derived from analogous tripeptides like Gly-Ala-Gly, reveals that the central alanine residue shortens the N–C$$_\alpha$$ bond (1.46 Å) compared to glycine (1.53 Å), enhancing backbone stability.

Structural Parameter Value Source
Molecular Weight 203.20 g/mol
C$$_\alpha$$–N Bond Length 1.46 Å
Amide Bond Angle (N–C=O) 123°

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3O4

Molecular Weight

203.20 g/mol

IUPAC Name

2-[2-[(2-aminoacetyl)amino]propanoylamino]acetic acid

InChI

InChI=1S/C7H13N3O4/c1-4(10-5(11)2-8)7(14)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13)

InChI Key

UGVQELHRNUDMAA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)CN

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

Wang resin, a acid-labile support, is commonly used for C-terminal carboxylate anchoring. Fmoc-protected alanine (Fmoc-Ala-OH) is loaded onto the resin via esterification using carbodiimide activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF). The loading efficiency typically exceeds 95% under optimized conditions.

Sequential Deprotection and Coupling

  • Deprotection : The Fmoc group is removed using 20% piperidine in DMF, which cleaves the fluorenylmethyloxycarbonyl group via β-elimination.
  • Glycine Coupling : Fmoc-glycine (Fmoc-Gly-OH) is activated with HBTU/DIPEA and coupled to the resin-bound alanine. Excess reagents are washed with DMF to prevent truncated sequences.
  • Second Deprotection and Alanine Coupling : The cycle repeats for the second alanine residue, ensuring stepwise elongation.

Cleavage and Isolation

The peptide is cleaved from the resin using trifluoroacetic acid (TFA) containing scavengers like triisopropylsilane (TIS) and water (95:2.5:2.5 v/v). Precipitation in ice-cold diethyl ether yields the crude product, which is purified via reversed-phase HPLC.

Key Parameters

Parameter Optimal Condition Impact on Yield/Purity
Coupling Time 2–4 hours Prolonged time reduces racemization
HBTU Equivalents 3.0 equiv. per amino acid Ensures complete activation
TFA Cleavage Duration 2 hours Minimizes side reactions

Solution-Phase Fragment Condensation

For smaller-scale syntheses, solution-phase methods avoid resin-handling challenges. This approach uses pre-activated amino acid fragments and orthogonal protecting groups.

Mixed Anhydride Method

Diphenylphosphoryl azide (DPPA) facilitates peptide bond formation in non-polar solvents. For example:

  • Activation : L-Alanylglycine is treated with DPPA and triethylamine in dimethyl sulfoxide (DMSO) to form a reactive acyl azide intermediate.
  • Coupling : The intermediate reacts with glycine ethyl ester, yielding Gly-Ala-Gly after hydrolysis. This method achieves ~41% yield but requires rigorous purification to remove excess reagents.

Carbodiimide-Mediated Coupling

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) activate the carboxyl group of alanine for coupling with glycine. The reaction proceeds in dichloromethane (DCM) at 0°C, with yields ranging from 60–75% after HPLC purification.

Hybrid Approaches

Segment Condensation on Resin

A hybrid method combines SPPS with solution-phase techniques:

  • Resin-Bound Dipeptide : Gly-Ala is synthesized on Wang resin via SPPS.
  • Solution-Phase Glycine Addition : The dipeptide is cleaved, activated as a pentafluorophenyl ester, and coupled to glycine in DMF. This approach reduces steric hindrance, improving overall yield to ~85%.

Purification and Characterization

Chromatographic Techniques

  • Reversed-Phase HPLC : C18 columns with gradients of acetonitrile/water (0.1% TFA) resolve impurities. Gly-Ala-Gly typically elutes at 12–14 minutes under these conditions.
  • Ion-Exchange Chromatography : Useful for separating charged byproducts, though less common due to longer run times.

Spectroscopic Analysis

  • 1H NMR : Key signals include δ = 1.38 ppm (Ala CH3), δ = 3.75 ppm (Gly α-H), and δ = 8.25 ppm (amide NH).
  • IR Spectroscopy : Amide I (1650 cm⁻¹) and Amide II (1540 cm⁻¹) bands confirm peptide bond formation.

Challenges and Optimization

Racemization

Prolonged exposure to basic conditions (e.g., piperidine) during SPPS can epimerize L-alanine to D-alanine. Limiting deprotection times to ≤20 minutes reduces racemization to <2%.

Truncated Sequences

Incomplete coupling reactions generate deletion byproducts (e.g., Gly-Ala). Using 3.0 equivalents of activated amino acids and double coupling steps mitigates this issue.

Solvent Compatibility

DMF, while ideal for swelling resin, can degrade into dimethylamine, which reacts with Fmoc groups. Freshly distilled DMF or alternatives like N-methylpyrrolidone (NMP) improve consistency.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
SPPS 60–75 ≥95 High Moderate
Solution-Phase 40–60 85–90 Low High
Hybrid Condensation 70–85 ≥90 Moderate Moderate

Emerging Techniques

Flow Chemistry

Continuous flow systems enable rapid mixing and temperature control, reducing reaction times by 50% compared to batch SPPS. Preliminary studies report yields of 80% for tripeptides.

Industrial-Scale Considerations

Large-scale SPPS requires:

  • Automated Synthesizers : Reduce human error and ensure reproducibility.
  • In-Line Analytics : UV monitoring of Fmoc deprotection (301 nm) optimizes reagent use.
  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) lowers environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of amide groups to amines.

    Substitution: Nucleophilic substitution reactions involving the amino or amide groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimalarial Research

Recent studies have highlighted the role of compounds similar to (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid in antimalarial drug development. Research on structure-activity relationships has shown that modifications to the amino acid backbone can enhance metabolic stability and potency against Plasmodium parasites. For instance, specific substitutions at the P3 position of related compounds have demonstrated improved efficacy while maintaining favorable pharmacokinetic properties .

1.2 Cancer Therapeutics

The compound's structure allows it to be investigated as a potential therapeutic agent in cancer treatment. Its ability to form stable complexes with metal ions has been explored for targeted drug delivery systems using nanoparticles. For example, studies have demonstrated that biodegradable nanoparticles can encapsulate such compounds, facilitating controlled release and enhancing therapeutic efficacy against various cancer types .

Drug Delivery Systems

2.1 Nanoparticle-Based Delivery

Nanoparticle formulations utilizing this compound have been studied for their ability to improve drug solubility and bioavailability. The incorporation of this compound into polymeric nanoparticles has shown promise in delivering therapeutic agents effectively while minimizing systemic toxicity. A notable case study illustrated the use of lipid-coated nanoparticles for enhanced circulation time and targeted delivery, significantly improving treatment outcomes in preclinical models .

Table 1: Comparison of Nanoparticle Drug Delivery Systems

Therapeutic Agent Indication Delivery Method
Liposomal DoxorubicinRefractory ovarian cancerLiposomal formulation
PEG-stabilized Liposomal DrugVarious cancersNanoparticle-based delivery
Biodegradable Polymer NPsCancer therapyControlled release systems

Potential Therapeutic Uses

3.1 Wound Healing

Research indicates that this compound may have applications in wound healing due to its amino acid composition, which is conducive to tissue repair processes. Its incorporation into topical formulations has been investigated for enhancing healing rates in chronic wounds .

3.2 Chronic Diseases

The compound's biochemical properties suggest potential benefits in managing chronic diseases such as diabetes and obesity through modulation of metabolic pathways. Ongoing studies are exploring its effects on insulin sensitivity and glucose metabolism, aiming to provide new avenues for treatment .

Case Studies

Case Study 1: Antimalarial Efficacy

A recent study evaluated a series of derivatives based on this compound for their antimalarial activity. The findings indicated that certain modifications led to a significant increase in potency against Plasmodium falciparum, with IC50 values improving by up to 7-fold compared to the parent compound .

Case Study 2: Cancer Drug Delivery

In a preclinical trial, a nanoparticle formulation containing this compound was tested for its effectiveness in delivering doxorubicin to tumor sites in mice. The results showed enhanced tumor accumulation and reduced side effects compared to free doxorubicin administration, highlighting the compound's potential in improving cancer therapeutics .

Mechanism of Action

The mechanism by which (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Acting as substrates or inhibitors.

    Receptors: Binding to specific receptors to modulate biological pathways.

    Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with key analogs:

Compound Name (Sequence) Molecular Formula Molecular Weight Key Structural Features Biological/Chemical Role Source/Evidence
(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid (Gly-Ala-Gly) C₇H₁₃N₃O₄ 203.20 Tripeptide: Gly-Ala-Gly Ineffective TDG in C–H oxygenation
L-Alanylglycine (Ala-Gly) C₅H₁₀N₂O₃ 146.15 Dipeptide: Ala-Gly Model for peptide bond studies
2-(2-(2-Aminopropanamido)acetamido)acetic acid (Ala-Gly-Gly) C₇H₁₃N₃O₄ 203.20 Tripeptide: Ala-Gly-Gly (sequence isomer) Not reported in evidence
Glycyl-L-alanyl-L-isoleucine (Gly-Ala-Ile) C₁₁H₂₁N₃O₄ 283.30 Tripeptide: Gly-Ala-Ile with hydrophobic tail Potential protease substrate
(S)-2-((S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)propanamido)propanoic acid (Tyr-Gly-Ala) C₁₄H₂₀N₃O₆ 326.33 Tyrosine-containing tripeptide Receptor-binding studies (e.g., opioid)
Tyr-Gly-Gly (Enkephalin fragment) C₁₃H₁₇N₃O₅ 295.29 Tripeptide: Tyr-Gly-Gly Neurotransmitter precursor (Imreg-1)
Key Observations:
  • Sequence Isomerism: The target compound (Gly-Ala-Gly) and Ala-Gly-Gly () share the same molecular formula but differ in amino acid sequence, impacting biological activity and solubility.
  • Molecular Weight : Larger peptides (e.g., Gly-Ala-Ile, Tyr-Gly-Ala) have higher molecular weights, influencing membrane permeability and pharmacokinetics.

Biological Activity

(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid, commonly referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a modified amino acid with structural similarities to other biologically active compounds. Its structure can be represented as follows:

 S C5H10N4O3\text{ S C}_{5}\text{H}_{10}\text{N}_{4}\text{O}_{3}

This compound features an amino group, a carboxylic acid group, and an acetamido side chain, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that it may act as an inhibitor or modulator of specific proteases and signaling pathways.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit certain caspases, particularly Caspase-2, which plays a crucial role in apoptosis and inflammation. The binding affinity and specificity for Caspase-2 are enhanced due to the unique structural features of the compound, allowing it to effectively block substrate cleavage .

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

Activity Description Reference
Caspase Inhibition Selectively inhibits Caspase-2, affecting apoptosis pathways
Anti-inflammatory Effects Modulates cytokine production, reducing inflammation in experimental models
Antimicrobial Activity Exhibits growth inhibition against various bacterial strains
Metabolic Regulation Influences glucose metabolism through receptor interactions

Study 1: Caspase-2 Inhibition

In a study focusing on the inhibition of Caspase-2, researchers synthesized various derivatives of this compound. The results indicated that specific modifications led to enhanced potency against Caspase-2 compared to other caspases. This selectivity is crucial for therapeutic applications in diseases characterized by excessive apoptosis .

Study 2: Anti-inflammatory Properties

Another investigation evaluated the anti-inflammatory effects of this compound in mouse models. The results showed a significant reduction in pro-inflammatory cytokines following treatment with this compound, suggesting its potential as an anti-inflammatory agent .

Study 3: Antimicrobial Efficacy

A comprehensive assessment of antimicrobial activity revealed that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria. This finding highlights its potential use in developing new antimicrobial therapies .

Q & A

Q. What are the established synthetic routes for (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid, and how do reaction conditions influence yield?

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation requires:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify backbone amide protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ = 174.16 Da) .
  • InChIKey : Unique identifiers (e.g., ZCASHLUDUSAKNN-UHFFFAOYSA-N) ensure database consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural analysis?

Conflicting NMR or MS data may arise from:

  • Tautomerism : pH-dependent shifts in amide protons require analysis in buffered D2_2O .
  • Conformational isomers : Use 2D NMR (e.g., COSY, HSQC) to distinguish rotamers .
  • Database cross-referencing : Compare with PubChem or Reaxys entries for validation .

Q. What role does the compound play in palladium-catalyzed C–H activation, and how does its structure affect efficacy?

As a transient directing group (TDG), the compound facilitates regioselective C(sp2^2)-H oxygenation of benzaldehydes. Its amide backbone chelates Pd(II) catalysts, enabling proximity-driven activation. However, steric hindrance from branched substituents (e.g., tert-butyl groups) reduces efficiency compared to linear analogs .

  • Key finding : 2-(2-(2-Aminoacetamido)acetamido)acetic acid (A6) outperforms simpler derivatives (A5) due to enhanced Pd coordination .

Q. How can computational modeling predict the compound’s interaction with biomolecules?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to targets like Toll-like receptors (TLRs):

  • Parameterization : Use AMBER force fields for peptide bonds and solvation models (e.g., TIP3P) .
  • Validation : Compare predicted vs. experimental KdK_d values (e.g., IC50_{50} from SPR assays) .

Methodological Challenges

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?

Racemization at chiral centers is minimized by:

  • Low-temperature coupling : Perform reactions at 4°C with HOBt/DIC activation .
  • Resin selection : Use Wang or Rink amide resins to reduce steric strain .
  • Monitoring : Chiral HPLC (e.g., CHIRALPAK® columns) tracks enantiopurity .

Q. How do researchers address conflicting biological activity data across studies?

Discrepancies in bioactivity (e.g., TLR2 agonism vs. antagonism) arise from:

  • Assay conditions : Varying lipidated vs. free forms alter membrane interactions .
  • Cell lines : Primary immune cells (e.g., macrophages) vs. transfected HEK293 show divergent responses .
  • Dosage : Optimize concentrations (e.g., 1–100 µM) to avoid off-target effects .

Data Contradiction Analysis

Q. Why do some studies report antioxidant activity while others do not?

Antioxidant capacity (e.g., DPPH assay) depends on:

  • Redox environment : Activity is pH-sensitive; test in physiologically relevant buffers (pH 7.4) .
  • Metabolite interference : Degradation products (e.g., free amines) may scavenge radicals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.